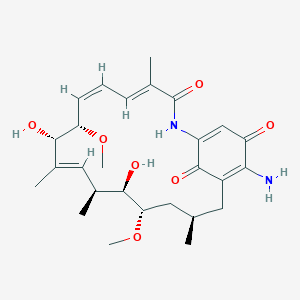

7-Descarbamoyl 17-Amino Geldanamycin

Description

Significance of Hsp90 in Cellular Proteostasis and Disease Biology

Heat Shock Protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a critical role in maintaining cellular proteostasis, the balance of protein synthesis, folding, and degradation. mdpi.comnih.gov It is essential for the stability and function of a wide array of "client" proteins, many of which are integral to signal transduction pathways regulating cell growth, differentiation, and survival. researchgate.netnih.gov In disease biology, particularly in oncology, Hsp90 has garnered substantial attention. Cancer cells often exhibit a heightened reliance on Hsp90 to support the folding and stability of mutated and overexpressed oncoproteins, such as HER2, Raf-1, and Akt. mdpi.comnih.gov This dependency makes Hsp90 an attractive therapeutic target, as its inhibition can lead to the simultaneous degradation of multiple key drivers of tumorigenesis. frontiersin.orguu.nl

Geldanamycin (B1684428) as a Prototypical Hsp90 Inhibitor: Historical Context and Research Rationale

Geldanamycin, a naturally occurring benzoquinone ansamycin (B12435341) isolated from the bacterium Streptomyces hygroscopicus, was one of the first compounds identified as a potent inhibitor of Hsp90. frontiersin.orgwikipedia.org Initially investigated for its antibiotic properties, its ability to reverse the malignant phenotype of transformed cells led to the discovery of its interaction with Hsp90. nih.gov Geldanamycin exerts its inhibitory effect by binding to the N-terminal ATP-binding pocket of Hsp90, thereby preventing the conformational changes necessary for its chaperone activity. researchgate.netatlasgeneticsoncology.org This disruption of the Hsp90 chaperone cycle results in the proteasomal degradation of its client proteins. oncotarget.com The potent anti-tumor activity of Geldanamycin in preclinical models established Hsp90 as a viable target for cancer therapy and spurred extensive research into the development of Hsp90 inhibitors. mdpi.comnih.gov

Evolution of Geldanamycin Derivatives: Addressing Research Challenges

Despite its promising preclinical activity, the clinical development of Geldanamycin was hampered by several significant challenges, including poor water solubility, hepatotoxicity, and metabolic instability. mdpi.comresearchgate.net These limitations prompted the development of a multitude of Geldanamycin derivatives through semi-synthetic modifications, primarily at the 17-position of the ansa chain. nih.gov The goal of these modifications was to improve the pharmacological properties of the parent compound while retaining or enhancing its Hsp90 inhibitory activity. Notable first-generation derivatives include 17-AAG (Tanespimycin) and 17-DMAG (Alvespimycin), which demonstrated improved solubility and reduced toxicity compared to Geldanamycin. imrpress.comresearchgate.net These derivatives entered clinical trials and provided crucial insights into the therapeutic potential and challenges of Hsp90 inhibition. mdpi.comatlasgeneticsoncology.org Further research has continued to explore a wide range of modifications to the Geldanamycin scaffold to optimize efficacy and minimize off-target effects. nih.gov

Academic Research Focus on 7-Descarbamoyl 17-Amino Geldanamycin within the Geldanamycin Analogues Landscape

Within the extensive family of Geldanamycin analogues, 7-Descarbamoyl 17-Amino Geldanamycin has emerged as a compound of significant academic interest. The carbamate (B1207046) group at the C7 position of Geldanamycin is known to participate in a network of hydrogen bonds within the Hsp90 ATP-binding pocket. nih.govresearchgate.net The removal of this carbamoyl (B1232498) group, coupled with the introduction of an amino group at the C17 position, represents a strategic modification aimed at understanding the structure-activity relationships of these inhibitors. Research into this specific analogue helps to elucidate the precise molecular interactions required for potent Hsp90 inhibition and provides a valuable tool for probing the intricacies of the Hsp90 chaperone machinery.

Data on Key Geldanamycin Derivatives

| Compound | Key Features | Clinical Development Status |

| Geldanamycin | Prototypical Hsp90 inhibitor, potent in vitro activity. | Not pursued clinically due to toxicity and poor solubility. mdpi.comresearchgate.net |

| 17-AAG (Tanespimycin) | First derivative to enter clinical trials, reduced hepatotoxicity compared to Geldanamycin. mdpi.comimrpress.com | Investigated in numerous clinical trials, but development has largely been discontinued. researchgate.net |

| 17-DMAG (Alvespimycin) | Higher water solubility and oral bioavailability than 17-AAG. mdpi.com | Entered clinical trials, but development was halted due to toxicity concerns. mdpi.com |

| IPI-504 (Retaspimycin) | Hydroquinone (B1673460) form of 17-AAG with improved water solubility. researchgate.net | Advanced to clinical trials, but development was discontinued. |

Structure

3D Structure

Properties

Molecular Formula |

C27H38N2O7 |

|---|---|

Molecular Weight |

502.6 g/mol |

IUPAC Name |

(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-19-amino-9,13-dihydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaene-3,20,22-trione |

InChI |

InChI=1S/C27H38N2O7/c1-14-10-18-23(28)20(30)13-19(26(18)33)29-27(34)15(2)8-7-9-21(35-5)24(31)16(3)12-17(4)25(32)22(11-14)36-6/h7-9,12-14,17,21-22,24-25,31-32H,10-11,28H2,1-6H3,(H,29,34)/b9-7-,15-8+,16-12+/t14-,17+,21+,22+,24+,25-/m1/s1 |

InChI Key |

FQHAJOLMHIBHDX-YBRBUKSTSA-N |

Isomeric SMILES |

C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C\C=C(\C(=O)NC2=CC(=O)C(=C(C1)C2=O)N)/C)OC)O)\C)C)O)OC |

Canonical SMILES |

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)N)C)OC)O)C)C)O)OC |

Origin of Product |

United States |

Synthetic Strategies and Chemical Modifications of Geldanamycin Scaffold

Biosynthetic Pathways of Geldanamycin (B1684428) and Related Ansamycins

The biosynthesis of geldanamycin is a multi-step process orchestrated by a series of enzymes encoded within a dedicated gene cluster. nih.govnih.gov This intricate pathway begins with the formation of a unique starter unit, followed by the sequential addition of extender units and subsequent chemical tailoring to yield the final natural product. nih.govmdpi.com

The core scaffold of geldanamycin is assembled by a type I polyketide synthase (PKS) machinery. nih.govresearchgate.net The biosynthesis is initiated with the formation of the starter unit, 3-amino-5-hydroxybenzoic acid (AHBA). nih.govmdpi.comnih.gov The PKS then catalyzes the sequential condensation of several extender units to the AHBA starter. mdpi.comresearchgate.net

The elongation process involves the incorporation of one malonyl-CoA, four methylmalonyl-CoA, and two methoxy-malonyl-ACP units. nih.govmdpi.com These extension steps are carried out by three large multifunctional enzymes, Geldanamycin Synthases I, II, and III (GdmAI, GdmAII, and GdmAIII), which are organized into seven modules. nih.gov Each module is responsible for the addition and initial modification of one extender unit.

Following the assembly of the polyketide chain and its cyclization to form progeldanamycin, a series of post-PKS modifications occur to yield the mature geldanamycin molecule. nih.govnih.gov These tailoring steps are crucial for the biological activity of the compound and involve a variety of enzymatic transformations. researchgate.netrsc.org

Key post-PKS modifications include oxidations, methylations, and carbamoylation. researchgate.net For instance, the formation of the benzoquinone ring system is believed to involve oxygenase enzymes. nih.gov Other enzymes are responsible for the C-17 O-methylation and the attachment of the carbamoyl (B1232498) group at the C-7 position. researchgate.net The inactivation of the gene responsible for C-4/C-5 oxidation has been shown to produce 4,5-dihydrogeldanamycin. researchgate.net

Chemical Synthesis Approaches to Geldanamycin Derivatives

The complex structure of geldanamycin has spurred the development of various synthetic strategies to access novel derivatives with improved properties. These approaches range from modifications of the ansa ring to the specific synthesis of key intermediates like 7-Descarbamoyl 17-Amino Geldanamycin.

Modifications to the ansa ring of geldanamycin have been explored to alter the molecule's conformation and biological activity. nih.govnih.gov Synthetic approaches have included ring-closing metathesis followed by a Claisen rearrangement to create analogues with different ring sizes. nih.gov Another strategy involves introducing substituents at the 19-position of the quinone ring to block nucleophilic attack, which has been associated with toxicity. nih.govresearchgate.net These modifications can influence the conformation of the ansa ring, which in turn affects binding to target proteins. nih.gov

The 17-position of geldanamycin is a prime site for modification, as the methoxy (B1213986) group can be displaced by various nucleophiles. nih.gov This reactivity has been exploited to create libraries of 17-amino derivatives. nih.gov The synthesis of 17-allylamino-17-demethoxygeldanamycin (B10781263) (17-AAG) and 17-(2-dimethylaminoethyl)amino-17-demethoxygeldanamycin (17-DMAG) are prominent examples that have shown clinical promise. nih.govnih.gov

The removal of the C-7 carbamate (B1207046) group is also a key modification. The 7-carbamate group is involved in binding to the N-terminal domain of Hsp90 through a network of hydrogen bonds. nih.govresearchgate.net The synthesis of 7-descarbamoyl analogues allows for the exploration of other functional groups at this position to modulate binding affinity and biological activity. Therefore, 7-Descarbamoyl 17-Amino Geldanamycin serves as a crucial intermediate for the synthesis of a wide array of analogues with modifications at both the C-7 and C-17 positions.

To study the mechanism of action and biodistribution of geldanamycin derivatives, isotopically labeled versions are essential. The synthesis of labeled 7-Descarbamoyl 17-Amino Geldanamycin can be achieved by incorporating labeled precursors during the chemical synthesis. For example, radiolabeled moieties can be introduced at the C-17 position. A common strategy involves modifying the C-17 position with a chelating agent like DOTA, which can then be used for radiolabeling with isotopes such as 64Cu for use in positron emission tomography (PET) imaging. houstonmethodist.org These labeled compounds are invaluable tools for in vitro and in vivo studies, enabling researchers to track the molecule and understand its biological fate.

Derivatization at C-7 and C-17 Positions and Their Academic Implications

The chemical scaffold of geldanamycin, a benzoquinone ansamycin (B12435341), offers several positions for synthetic modification, with the C-7 and C-17 positions being of particular academic and therapeutic interest. Derivatization at these sites has been extensively explored to modulate the compound's binding affinity for Heat Shock Protein 90 (Hsp90), improve its physicochemical properties such as water solubility, and understand its structure-activity relationship (SAR).

The C-7 position features a carbamate group that plays a significant role in the molecule's interaction with the N-terminal domain of Hsp90. nih.gov This interaction is mediated through a network of hydrogen bonds, which also involves four buried water molecules. nih.gov Structure-based design studies have shown that modifications to, or replacement of, the 7-carbamate group generally result in a loss of binding affinity to human Hsp90. This suggests that the integrity of this moiety is crucial for potent Hsp90 inhibition. For instance, replacing the carbamate with bulkier substituents in an attempt to displace the bound water molecules proved detrimental to its activity. nih.gov However, the creation of derivatives like 4,5-dihydro-7-O-descarbamoyl-7-hydroxyl geldanamycin demonstrates that modifications involving the removal of the carbamoyl group are synthetically feasible and create precursors for further enzymatic synthesis. nih.govjmb.or.kr

The C-17 position has been the primary focus for derivatization to improve the parent compound's poor water solubility and mitigate toxicity. The methoxy group at this position can be substituted with various nucleophilic amines to generate a library of analogues. japsonline.com The most notable examples are 17-allylamino-17-demethoxygeldanamycin (17-AAG) and 17-(2-dimethylaminoethyl)amino-17-demethoxygeldanamycin (17-DMAG). nih.govnih.gov These substitutions have led to compounds with significantly improved pharmacological profiles. For example, a library of over sixty 17-alkylamino-17-demethoxygeldanamycin analogues was prepared to compare their Hsp90 affinity and cell growth inhibition, with many showing desirable water solubility. nih.gov 17-DMAG was identified as one of the most potent and water-soluble analogues in its series. nih.gov

The academic implications of these derivatizations are profound. They provide critical insights into the SAR of the geldanamycin scaffold, demonstrating that the C-17 position can be extensively modified to enhance drug-like properties without compromising the essential binding interactions governed by the ansa-macrocycle and the benzoquinone core. These studies also highlight the delicate balance required for Hsp90 binding, as shown by the sensitivity of the C-7 position to modification. nih.gov The creation of a hybrid compound such as 7-Descarbamoyl 17-Amino Geldanamycin would represent an effort to combine modifications at both a sensitive binding site (C-7) and a key solubility-modulating site (C-17) to further probe the complex requirements for an optimal Hsp90 inhibitor.

Table 1: Selected Geldanamycin Analogues with Modifications at C-17

| Compound Name | Modification at C-17 | Key Academic Finding/Implication | Reference |

|---|---|---|---|

| 17-allylamino-17-demethoxygeldanamycin (17-AAG) | Substitution of methoxy group with an allylamino group | Improved therapeutic index over geldanamycin; serves as a foundational analogue for studying Hsp90 inhibition and radiosensitization. | nih.govnih.gov |

| 17-(2-dimethylaminoethyl)amino-17-demethoxygeldanamycin (17-DMAG) | Substitution of methoxy group with a dimethylaminoethylamino group | Identified as a highly potent and water-soluble analogue, demonstrating the utility of C-17 modification for formulation. | nih.govnih.gov |

| 17-((S)-2-amino-3-phenylpropan-1-ol)-17-demethoxygeldanamycin | Substitution with (S)-2-amino-3-phenylpropan-1-ol | Exhibited high water solubility (12.9 times higher than geldanamycin) and potent cytotoxic activity against specific cancer cell lines. | japsonline.com |

| 17-propargylamine-17-demethoxygeldanamycin | Substitution with a propargylamine (B41283) group | Alkyne derivative exhibited potent in vitro antiproliferative activity, particularly against the MDA-MB-231 breast cancer cell line. | mdpi.com |

Molecular and Biochemical Mechanisms of Hsp90 Inhibition

Interaction with Hsp90 Co-chaperones and Chaperone Complexes

Key co-chaperones that are affected by Hsp90 inhibition include:

Hsp70/Hsp40: This chaperone system often acts upstream of Hsp90, initially binding to client proteins and facilitating their transfer to Hsp90.

Hop (Hsp70-Hsp90 organizing protein): This adaptor protein physically links Hsp70 and Hsp90, enabling the efficient transfer of client proteins.

p23: This co-chaperone binds to the Hsp90-ATP complex and stabilizes the closed, client-processing conformation. Inhibition of ATP binding by Geldanamycin (B1684428) derivatives prevents the stable association of p23.

Cdc37: This co-chaperone is particularly important for the recruitment and stabilization of protein kinase clients. Geldanamycin and its analogs disrupt the Hsp90-Cdc37 interaction, leading to the degradation of a multitude of kinases. nih.gov

Aha1 (Activator of Hsp90 ATPase homolog 1): This co-chaperone stimulates the ATPase activity of Hsp90, driving the chaperone cycle forward.

By binding to the N-terminal domain of Hsp90, 7-Descarbamoyl 17-Amino Geldanamycin is expected to prevent the conformational changes required for the stable association of co-chaperones like p23 and to disrupt the interaction with Cdc37, thereby interfering with the proper functioning of the entire Hsp90 chaperone machine. This leads to the misfolding of client proteins and their subsequent degradation.

| Co-chaperone | Function in Hsp90 Complex | Effect of Hsp90 Inhibition |

|---|---|---|

| Hsp70/Hsp40 | Initial binding and delivery of client proteins to Hsp90 | Disruption of client protein transfer |

| Hop | Adaptor protein linking Hsp70 and Hsp90 | Uncoupling of the Hsp70-Hsp90 machinery |

| p23 | Stabilizes the ATP-bound, closed conformation of Hsp90 | Prevents stable association with Hsp90 |

| Cdc37 | Recruits and stabilizes protein kinase clients | Disrupts interaction, leading to kinase degradation |

| Aha1 | Stimulates Hsp90's ATPase activity | Inhibition of ATPase-dependent chaperone cycle progression |

Modulation of Specific Signal Transduction Pathways by Hsp90 Inhibition

The client proteins of Hsp90 are central nodes in a multitude of signal transduction pathways that govern cell fate. Consequently, the inhibition of Hsp90 by compounds like 7-Descarbamoyl 17-Amino Geldanamycin has pleiotropic effects, simultaneously impacting several critical signaling cascades. The degradation of Hsp90 client proteins results in the downregulation of these pathways, which can lead to cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis and metastasis.

Key signaling pathways affected by Hsp90 inhibition include:

PI3K/Akt/mTOR Pathway: Akt (also known as Protein Kinase B) is a crucial mediator of cell survival, proliferation, and metabolism. It is a well-established Hsp90 client protein. Inhibition of Hsp90 leads to the degradation of Akt, resulting in the deactivation of downstream signaling, including the mTOR pathway. documentsdelivered.com

Ras/Raf/MEK/ERK Pathway: The Raf family of serine/threonine kinases (including Raf-1) are essential components of the MAPK/ERK pathway, which regulates cell proliferation, differentiation, and survival. Raf-1 is highly dependent on Hsp90 for its stability and function. Hsp90 inhibitors cause the rapid degradation of Raf-1, leading to the blockade of ERK signaling. nih.govnih.govnih.gov

Tyrosine Kinase Receptor Signaling: Many receptor tyrosine kinases, such as HER2/ErbB2, EGFR, and c-Met, which are often overexpressed or mutated in cancer, are Hsp90 client proteins. Their degradation upon Hsp90 inhibition shuts down their respective downstream signaling pathways. nih.gov

NF-κB Signaling: The IκB kinase (IKK) complex, which is a key regulator of the NF-κB pathway, is also modulated by Hsp90. Inhibition of Hsp90 can lead to the inactivation of NF-κB, a transcription factor that promotes inflammation, cell survival, and proliferation.

Cell Cycle Regulation: Hsp90 inhibition leads to the degradation of key cell cycle regulators, including Cdk4, Cdk6, and Wee1, resulting in cell cycle arrest, typically at the G1/S or G2/M transitions. nih.gov

The simultaneous disruption of these interconnected signaling pathways by a single agent underscores the therapeutic potential of Hsp90 inhibitors. While the potency of 7-Descarbamoyl 17-Amino Geldanamycin may be attenuated due to the absence of the 7-carbamoyl group, it is expected to induce similar, albeit potentially weaker, downstream effects on these signaling cascades.

| Signaling Pathway | Key Hsp90 Client Proteins | Downstream Consequences of Inhibition |

|---|---|---|

| PI3K/Akt/mTOR | Akt, mTOR | Inhibition of cell survival, proliferation, and growth |

| Ras/Raf/MEK/ERK | Raf-1, C-Raf | Blockade of cell proliferation and differentiation signals |

| Receptor Tyrosine Kinases | HER2/ErbB2, EGFR, c-Met | Suppression of oncogenic signaling from cell surface receptors |

| NF-κB Signaling | IKK complex | Inhibition of pro-inflammatory and anti-apoptotic signals |

| Cell Cycle Control | Cdk4, Cdk6, Wee1 | Induction of cell cycle arrest |

Cellular and Subcellular Biological Activities of Geldanamycin Analogues

Effects on Cellular Proliferation and Viability in Research Models

17-AAG has demonstrated significant anti-proliferative effects across a wide range of cancer cell lines in preclinical studies. This inhibition of cell growth is a direct consequence of its ability to bind to the N-terminal ATP-binding pocket of HSP90, leading to the degradation of numerous oncogenic client proteins. frontiersin.orgoncotarget.com

In human urinary bladder cancer cells, 17-AAG has been shown to reduce cell proliferation. nih.gov Similarly, in H446 small cell lung cancer cells, 17-AAG exhibited a clear inhibitory effect on proliferation in a concentration-dependent manner. nih.gov The IC50 value, which represents the concentration of a drug that is required for 50% inhibition in vitro, was determined to be 27.54 mg/l at 24 hours and 12.61 mg/l at 48 hours in H446 cells. nih.gov

Studies on neuroblastoma cell lines, including the MYCN-amplified IMR-32 cells and the non-MYCN-amplified SK-N-SH cells, have also revealed the potent anti-proliferative and viability-reducing effects of 17-AAG. frontiersin.org Significant inhibition of cellular proliferation and viability was observed at concentrations as low as 0.5 and 1 µM after 72 and 96 hours of treatment. frontiersin.org

Furthermore, in breast cancer cell lines, 17-AAG has been shown to inhibit proliferation. aacrjournals.org For instance, in the trastuzumab-sensitive SKBR-3 and trastuzumab-resistant JIMT-1 breast cancer cell lines, 17-AAG decreased proliferation with IC50 values of 70 nM and 10 nM, respectively. nih.gov In gallbladder cancer cell lines G-415 and GB-d1, both 17-AAG and its parent compound geldanamycin (B1684428) significantly reduced cell viability. nih.gov

The antiproliferative effect of 17-AAG is often cytostatic, meaning it inhibits cell division rather than directly causing cell death. oncotarget.comnih.gov However, at higher concentrations or in susceptible cell lines, it can lead to apoptosis. oncotarget.comnih.gov

Table 1: Inhibitory Effects of 7-Descarbamoyl 17-Amino Geldanamycin on Cancer Cell Proliferation

| Cell Line | Cancer Type | IC50 Value | Exposure Time |

|---|---|---|---|

| H446 | Small Cell Lung Cancer | 27.54 mg/l | 24 hours |

| H446 | Small Cell Lung Cancer | 12.61 mg/l | 48 hours |

| SKBR-3 | Breast Cancer | 70 nM | Not Specified |

| JIMT-1 | Breast Cancer | 10 nM | Not Specified |

Induction of Programmed Cell Death Mechanisms

17-AAG is a potent inducer of programmed cell death, primarily through the apoptotic pathway. This is a crucial mechanism underlying its anticancer activity. The induction of apoptosis by 17-AAG is often linked to the degradation of HSP90 client proteins that are involved in cell survival signaling.

In human urinary bladder cancer cells, treatment with 17-AAG leads to apoptotic cell death in a dose-dependent manner. nih.gov This is associated with the proteolytic cleavage of key members of the caspase family, including caspase-8, caspase-9, and caspase-3. nih.gov Similarly, in H446 small cell lung cancer cells, 17-AAG has been shown to induce apoptosis. nih.govsemanticscholar.org

Studies in neuroblastoma cell lines have also demonstrated the pro-apoptotic effects of 17-AAG. frontiersin.org In both IMR-32 and SK-N-SH cells, a 1 µM concentration of 17-AAG led to a significant increase in the percentage of apoptotic cells, as indicated by the activation of caspases 3 and 7. frontiersin.org The induction of apoptosis in IMR-32 cells was further confirmed by an increase in the expression of cleaved-caspase 3 and PARP1. frontiersin.org

In breast cancer cells, 17-AAG has been found to induce apoptosis, which can be mediated by endoplasmic reticulum (ER) stress. nih.govresearchgate.net The antiproliferative effect of 17-AAG in trastuzumab-resistant JIMT-1 breast cancer cells was found to be dominated by apoptosis. nih.gov Furthermore, in human cholangiocarcinoma cells, 17-AAG induces apoptosis, accompanied by the up-regulation of cleaved PARP and increased caspase-3 activity. nih.gov

The mode of cell death induced by 17-AAG can be dependent on the expression of pro-apoptotic proteins like BAX. nih.govnih.gov In HCT116 human colon carcinoma cells, the induction of apoptosis by 17-AAG was found to be BAX-dependent. nih.gov In the absence of BAX, a lower level of cell death occurred through a predominantly necrotic mechanism. nih.gov

While apoptosis is the primary mechanism, there is also evidence that 17-AAG can influence other forms of programmed cell death, such as autophagy. In triple-negative breast cancer cells (MDA-MB-231), the combination of salinomycin (B1681400) and 17-AAG was found to induce apoptosis and inhibit autophagy. spandidos-publications.com

Influence on Cell Cycle Progression and Arrest

17-AAG exerts a significant influence on the cell cycle, often leading to cell cycle arrest at specific checkpoints. This disruption of the normal cell cycle progression is a key component of its anti-proliferative activity. The specific phase of cell cycle arrest can vary depending on the cancer cell type and the concentration of 17-AAG used.

In human urinary bladder cancer cells, 17-AAG treatment has been shown to induce G1 phase arrest. nih.gov For example, in RT4 cancer cells, a 10 μM concentration of 17-AAG increased the percentage of cells in G1 from 54.5% to 69.4%. nih.gov In T24 cells, a moderate G1 block was also observed. nih.gov In some bladder cancer cell lines, a G2-phase inhibition was also noted at higher concentrations. nih.gov

In breast cancer cell lines, 17-AAG has been reported to cause a G1 block that is dependent on the retinoblastoma (RB) protein. aacrjournals.org However, in breast cancer cells with mutated RB, such as MDA-468 and BT-549, 17-AAG caused an accumulation of cells in the G2-M phase. aacrjournals.org

In H446 small cell lung cancer cells, 17-AAG was found to arrest the cell cycle at the G2 phase after 48 hours of treatment. nih.gov Similarly, in human cholangiocarcinoma cells, 17-AAG induces G2/M cell cycle arrest. nih.gov In K562 erythroleukemic cells, the parent compound geldanamycin was shown to induce G2/M phase arrest. nih.gov

The mechanisms underlying 17-AAG-induced cell cycle arrest involve the downregulation of key regulatory proteins. For instance, in bladder cancer cells, the G1 arrest is associated with the downregulation of Cdk4 and Cyclin D1. nih.gov In cholangiocarcinoma cells, the G2/M arrest is accompanied by the downregulation of Cyclin B1. nih.gov

Table 2: Effects of 7-Descarbamoyl 17-Amino Geldanamycin on Cell Cycle Progression

| Cell Line | Cancer Type | Effect on Cell Cycle | Key Molecular Changes |

|---|---|---|---|

| RT4 | Urinary Bladder Cancer | G1 arrest | Downregulation of Cdk4 and Cyclin D1 |

| T24 | Urinary Bladder Cancer | G1 arrest | Downregulation of Cdk4 and Cyclin D1 |

| Breast Cancer Cells (RB-positive) | Breast Cancer | G1 arrest | RB-dependent |

| MDA-468, BT-549 (RB-mutated) | Breast Cancer | G2-M arrest | Not applicable |

| H446 | Small Cell Lung Cancer | G2 arrest | Not specified |

| Cholangiocarcinoma Cells | Cholangiocarcinoma | G2/M arrest | Downregulation of Cyclin B1 |

Modulation of Cellular Stress Responses

As an inhibitor of HSP90, a key component of the cellular stress response, 17-AAG significantly modulates these pathways. Its primary effect is the induction of a heat shock response and the triggering of endoplasmic reticulum (ER) stress.

Treatment with 17-AAG elicits a stress response in cells that leads to the activation of the transcription factor HSF-1. oncotarget.comaacrjournals.org This, in turn, results in the elevated expression of anti-apoptotic heat shock proteins such as HSP70 and HSP27. oncotarget.comaacrjournals.org This induction of HSP72 (the inducible form of HSP70) is a well-documented consequence of HSP90 inhibition and can have a cytoprotective effect, potentially reducing the apoptotic response to 17-AAG. oncotarget.com

17-AAG is also a known inducer of ER stress. nih.govresearchgate.net In breast cancer cell lines MCF-7 and MDA-MB-231, 17-AAG treatment led to an increase in cellular oxidant levels and the upregulation of PERK and phosphorylated eIF2α, key markers of ER stress. nih.govresearchgate.net This accumulation of unfolded proteins in the ER contributes to the triggering of the unfolded protein response (UPR) and can ultimately lead to apoptosis. nih.gov The induction of ER stress by 17-AAG has also been linked to DNA damage in breast cancer cells. nih.gov

The modulation of cellular stress responses by 17-AAG is a complex process. While the inhibition of HSP90 disrupts the function of numerous client proteins, leading to anti-tumor effects, the concomitant induction of a heat shock response can act as a survival mechanism for cancer cells.

Impact on Specific Cellular Processes in Preclinical Models

Beyond its effects on proliferation and survival, 17-AAG has been shown to impact other critical cellular processes that contribute to cancer progression, such as migration, invasion, and angiogenesis.

In neuroblastoma cells, 17-AAG treatment significantly inhibited migration and invasion. frontiersin.org Similarly, in human urinary bladder cancer cells, administration of 17-AAG resulted in a decline in cell motility. nih.gov

The anti-angiogenic properties of 17-AAG and its analogues have also been demonstrated. aacrjournals.org Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. amgen.com Both 17-AAG and the more water-soluble analogue 17-DMAG have been shown to reduce the angiogenic response to growth factors in vivo. aacrjournals.org These compounds were found to block endothelial cell proliferation, migration, invasion, and cord formation, and to induce endothelial cell apoptosis. aacrjournals.org The anti-angiogenic effects are thought to be mediated, at least in part, by the downregulation of HSP90 client proteins involved in angiogenic signaling, such as vascular endothelial growth factor receptor (VEGFR). researchgate.net

Comparative Cellular Activities of 7-Descarbamoyl 17-Amino Geldanamycin and other Geldanamycin Analogues

17-AAG is a derivative of the natural product geldanamycin, developed to have reduced toxicity while retaining potent HSP90 inhibitory activity. frontiersin.org Compared to geldanamycin, 17-AAG demonstrates enhanced biological activity and metabolic stability. nih.gov Both compounds have been shown to induce apoptosis and cell cycle arrest in various cancer cell lines. nih.govnih.govnih.govsemanticscholar.org

Another important analogue is 17-(Dimethylaminoethylamino)-17-demethoxygeldanamycin (17-DMAG), which is a water-soluble derivative of 17-AAG. researchgate.net In preclinical studies, 17-DMAG has been shown to be more potent than 17-AAG in some cancer models. aacrjournals.orgresearchgate.net For instance, in a panel of 64 different patient-derived tumor explants, 17-DMAG was found to be more potent than 17-AAG in the clonogenic assay. researchgate.net In melanoma cell lines, the depletion of HSP90 was more pronounced in cells exposed to 17-DMAG than in those treated with 17-AAG. researchgate.net However, in terms of anti-angiogenic activity in vivo, both 17-AAG and 17-DMAG showed equal efficacy in reducing the angiogenic response, although 17-DMAG was active when administered orally. aacrjournals.org Despite its promising preclinical activity, the clinical development of 17-DMAG was halted due to higher toxicity compared to 17-AAG. mdpi.com

Other geldanamycin derivatives have been developed with the aim of improving properties such as solubility and reducing toxicity. These include gamitrinib, which targets the mitochondrial HSP90 paralog TRAP1, and various prodrugs designed to enhance tumor delivery. mdpi.com

Structure Activity Relationship Sar Studies and Molecular Design

Significance of the 7-Descarbamoyl and 17-Amino Moieties in Activity

Structural modifications at the C7 and C17 positions of the benzoquinone ring have proven to be critical in modulating the activity, solubility, and toxicity of geldanamycin (B1684428) analogs.

The 7-carbamoyl group plays a crucial role in the binding of geldanamycin to the N-terminal domain of Hsp90. Through structural and modeling studies, it has been shown that this moiety establishes a key network of hydrogen bonds with the protein's active site, a process mediated by four buried water molecules. nih.govresearchgate.net Any modification or replacement of the 7-carbamoyl group has been found to disrupt this vital hydrogen-bonding network. Consequently, this generally leads to a significant loss of binding affinity for Hsp90. nih.govresearchgate.net Therefore, the "7-descarbamoyl" modification—the removal of this group—would be predicted to substantially decrease the compound's inhibitory activity, highlighting the carbamoyl (B1232498) group's essential contribution to the molecule's potency.

In contrast, the 17-amino moiety represents a successful strategic modification. The parent compound, geldanamycin, possesses a methoxy (B1213986) group at the C17 position. Replacing this group with various alkylamino substituents has led to the development of derivatives with significantly improved properties. nih.govmdpi.com Two of the most well-studied analogs are 17-AAG (Tanespimycin) and 17-DMAG (Alvespimycin). nih.gov This substitution accomplishes several goals:

Reduced Toxicity : The 17-amino derivatives, such as 17-AAG, generally exhibit lower hepatotoxicity compared to geldanamycin. nih.gov

Improved Solubility : Many 17-amino analogs show enhanced water solubility, which is a desirable property for pharmaceutical formulation. nih.gov For example, 17-DMAG has superior water solubility and bioavailability compared to 17-AAG. mdpi.com

Potent Activity : The introduction of the 17-amino group retains the potent Hsp90 inhibitory and anti-proliferative activities of the parent compound. mdpi.comnih.gov

A study involving a library of over sixty 17-alkylamino-17-demethoxygeldanamycin analogs found that more than 20 of them exhibited cell growth inhibition potencies comparable to 17-AAG. nih.gov This demonstrates that the C17 position is highly amenable to modification for optimizing the therapeutic index of geldanamycin-based Hsp90 inhibitors.

Role of the Benzoquinone Ansamycin (B12435341) Core Structure in Hsp90 Binding

The benzoquinone ansamycin core is the foundational pharmacophore responsible for Hsp90 inhibition. This rigid ring system is a defining structural feature that, along with the ansa-bridge, creates a unique basket-like structure that fits into the ATP-binding pocket in the N-terminal domain of Hsp90. mdpi.comresearchgate.net By occupying this pocket, geldanamycin and its derivatives competitively inhibit the essential ATPase activity of the chaperone protein. nih.govmdpi.com

A critical aspect of the benzoquinone core's activity is its metabolic reduction. In vivo, the benzoquinone ring can be reduced to a hydroquinone (B1673460) form by oxidoreductases such as NAD(P)H: quinone oxidoreductase 1 (NQO1). mdpi.com This hydroquinone form exhibits a higher binding affinity for Hsp90 than its quinone counterpart. mdpi.com The increased potency is attributed to the formation of two additional hydrogen bonds between the hydroquinone hydroxyl groups and key residues (D54 and D93) within the Hsp90 active site. mdpi.com This finding led to the direct development of hydroquinone derivatives, such as retaspimycin (B1249870) hydrochloride (IPI-504), a reduced form of 17-AAG, which was designed to leverage this enhanced binding interaction. researchgate.net

Influence of Ansa-Chain Flexibility and Substituents on Hsp90 Inhibition

The ansa-chain, or ansa-bridge, is the aliphatic macrocyclic lactam structure that spans the benzoquinone core. The flexibility and conformation of this chain are crucial for proper binding to Hsp90. mdpi.com SAR studies have indicated that modifications that significantly restrict the flexibility of the ansa-bridge generally result in reduced anticancer activity, suggesting that a degree of conformational adaptability is required for optimal interaction with the Hsp90 binding pocket. mdpi.com

Substitutions on the ansa-chain can also have a profound impact on activity. For instance, the toxicity of early geldanamycin derivatives was partly attributed to reactions with cellular thiol nucleophiles (like glutathione) at the C19 position of the quinone ring. nih.gov This led to the hypothesis that blocking this position could reduce off-target toxicity. The synthesis of 19-substituted geldanamycin derivatives confirmed this hypothesis. nih.gov

Furthermore, substitutions at C19 were found to induce a significant and favorable conformational change. X-ray crystallography studies revealed that 19-substituted compounds preferentially adopt a cis-amide conformation within the ansa-chain. nih.gov This conformation is required for effective binding to Hsp90, whereas the unsubstituted parent compounds typically favor a trans-amide form. This pre-organization into the active conformation contributes to the potent Hsp90 inhibition observed with these derivatives. nih.gov

Computational and Quantum Mechanical Approaches to SAR Analysis

Computational chemistry has become an indispensable tool for elucidating the SAR of Hsp90 inhibitors and for the rational design of new derivatives. A variety of computational techniques have been employed to study the interactions between geldanamycin analogs and the Hsp90 active site. mdpi.com

Molecular modeling techniques, including molecular docking and molecular dynamics (MD) simulations, have been used to predict and analyze the binding modes of different ligands. mdpi.com These methods help visualize how modifications to the geldanamycin scaffold, such as changes at the C17 or C19 positions, affect the compound's orientation and interactions within the ATP binding pocket. For example, MD simulations can assess the stability of the protein-ligand complex over time. mdpi.com

Quantum Mechanical (QM) and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods have provided deeper insights into the electronic factors governing binding affinity. researchgate.net These approaches can calculate the interaction energies between the inhibitor and specific amino acid residues in the Hsp90 active site. researchgate.net Studies using QM/MM have helped to quantify the energetic contributions of key interactions, such as the hydrogen bonds formed by the benzoquinone core and the 7-carbamoyl group. researchgate.net Furthermore, methods based on Density Functional Theory (DFT) have been used to analyze quantum mechanical descriptors (QMDs) like molecular orbital energies (HOMO/LUMO), dipole moments, and atomic charges to correlate the electronic structure of the derivatives with their biological activity. scirp.orgscirp.org

Comparative SAR Studies Across Geldanamycin and its Diverse Derivatives

Comparative analyses of geldanamycin and its extensive family of derivatives have been instrumental in defining the key structural features required for potent and safe Hsp90 inhibition. The parent compound, geldanamycin, serves as a benchmark for both high potency and undesirable toxicity. nih.gov Derivatives such as 17-AAG and 17-DMAG were developed to mitigate the toxicity while retaining efficacy. nih.govmdpi.com

The table below summarizes comparative data for geldanamycin and some of its key derivatives, illustrating the impact of structural modifications on their biological activity.

| Compound | Key Structural Modification | Hsp90 Binding Affinity (Relative) | Cytotoxicity (IC50) | Key Pharmacological Properties |

|---|---|---|---|---|

| Geldanamycin | Parent Compound (17-OCH3) | High | Potent (nM range) | High hepatotoxicity, poor solubility. nih.govresearchgate.net |

| 17-AAG (Tanespimycin) | 17-allylamino substitution | High (comparable to Geldanamycin) | Potent (nM range) | Reduced hepatotoxicity, poor solubility. nih.govmdpi.com |

| 17-DMAG (Alvespimycin) | 17-dimethylaminoethylamino substitution | High | More potent than 17-AAG in some models | Improved water solubility and bioavailability. mdpi.comnih.gov |

| Retaspimycin (IPI-504) | Hydroquinone form of 17-AAG | Higher than 17-AAG | Potent | High water solubility, reduced hepatotoxicity. researchgate.net |

| 19-Substituted Analogs | Substitution at C19 (e.g., 19-phenyl) | Potent | Potent | Induces favorable cis-amide conformation for binding. nih.gov |

Preclinical Efficacy Studies and Pharmacological Characterization in Animal Models

In Vitro Antiproliferative and Cytotoxic Effects in Various Cell Lines

7-Descarbamoyl 17-Amino Geldanamycin (B1684428), also known as 17-AAG or Tanespimycin, demonstrates potent antiproliferative and cytotoxic effects across a wide spectrum of human cancer cell lines in vitro. Its efficacy is rooted in its ability to inhibit Heat Shock Protein 90 (Hsp90), a molecular chaperone critical for the stability and function of numerous oncogenic proteins. selleckchem.comdrugbank.com The compound exhibits a significantly higher binding affinity for Hsp90 derived from tumor cells compared to Hsp90 from normal cells, contributing to its selective activity. selleckchem.commedchemexpress.com

The half-maximal inhibitory concentration (IC50) values of 17-AAG vary depending on the cell line, reflecting differing dependencies on Hsp90 client proteins. For instance, in HER2-overexpressing breast cancer cell lines, the IC50 values are in the low nanomolar range, with the trastuzumab-sensitive SKBR-3 line showing an IC50 of 70 nM and the resistant JIMT-1 line showing an even greater sensitivity with an IC50 of 10 nM. nih.gov Prostate cancer cell lines, including LNCaP, LAPC-4, DU-145, and PC-3, exhibit IC50 values between 25 and 45 nM. selleckchem.com The compound is also effective against cells transformed with BCR-ABL, including mutants that confer resistance to other therapies. selleckchem.com

The cytotoxic effects of 17-AAG are linked to the induction of cell cycle arrest and apoptosis. nih.gov The antiproliferative activity in breast cancer cells correlates with the downregulation of key proteins like ErbB2. nih.gov The table below summarizes the reported IC50 values for 17-AAG in various cancer cell lines.

Table 1: In Vitro Antiproliferative Activity of 17-AAG in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value |

|---|---|---|

| BT474, N87, SKOV3, SKBR3 | HER2-Overexpressing Cancers | 5-6 nM selleckchem.com |

| JIMT-1 | Trastuzumab-Resistant Breast Cancer | 10 nM nih.gov |

| LNCaP, LAPC-4, DU-145, PC-3 | Prostate Cancer | 25-45 nM selleckchem.com |

| SKBR-3 | Trastuzumab-Sensitive Breast Cancer | 70 nM nih.gov |

| Ba/F3 (E255K BCR-ABL) | Leukemia (Mutant) | 1.0 µM selleckchem.com |

| Ba/F3 (T315I BCR-ABL) | Leukemia (Mutant) | 2.3 µM selleckchem.com |

In Vivo Efficacy in Animal Models (e.g., xenograft models, transgenic models) for Conceptual Disease Modulation

The in vitro activity of 17-AAG translates to significant antitumor efficacy in various preclinical animal models. In vivo studies utilizing xenografts, where human tumor cells are implanted into immunocompromised mice, have consistently demonstrated the ability of 17-AAG to inhibit tumor growth.

In a gallbladder cancer xenograft model using G-415 cells, treatment with 17-AAG resulted in a 69.6% reduction in tumor size and a 64.9% reduction in tumor weight compared to the control group. nih.gov Similarly, in a liposarcoma xenograft model (LPS 863 cells), 17-AAG treatment led to a decrease in tumor size. iiarjournals.org The compound has also shown efficacy against intracranial tumors, inhibiting the growth of glioma xenografts and demonstrating a synergistic effect when combined with radiation. nih.gov

Studies on human colon cancer xenografts (HCT116) revealed that 17-AAG produced a clear and quantitatively similar reduction in the mean tumor volume of tumors with or without the pro-apoptotic protein BAX, suggesting its primary in vivo effect in this model is cytostatic rather than apoptotic. oncotarget.comnih.gov In human ovarian cancer xenograft models (A2780 and CH1), 17-AAG treatment at doses that achieved significant tumor concentrations resulted in substantial tumor growth inhibition. aacrjournals.org These findings from diverse cancer models underscore the potent in vivo antitumor activity of 17-AAG.

Pharmacodynamic Biomarkers of Hsp90 Inhibition in Preclinical Models

To confirm that the antitumor effects of 17-AAG are due to its intended mechanism of action, researchers rely on pharmacodynamic biomarkers that provide a molecular signature of Hsp90 inhibition. nih.gov These biomarkers are crucial for assessing drug activity in both preclinical models and clinical trials. oup.com

The most well-established biomarkers involve measuring the levels of Hsp90 client proteins and the expression of inducible heat shock proteins. nih.gov Inhibition of Hsp90 leads to the ubiquitin-proteasome-mediated degradation of its client proteins. oncotarget.com Therefore, a decrease in the levels of key oncogenic clients like c-RAF-1, CDK4, and HER2 serves as a direct indicator of Hsp90 inhibition. aacrjournals.orgaacrjournals.org Concurrently, the inhibition of Hsp90 triggers a heat shock response, leading to the compensatory upregulation of other chaperones, most notably the inducible Hsp70 (also known as HSP72). oncotarget.comnih.govaacrjournals.org The combination of client protein depletion and Hsp70 induction provides a robust and validated molecular signature of Hsp90 inhibitor activity in tumor tissue and peripheral blood lymphocytes. nih.govaacrjournals.org

In addition to protein-based markers, metabolic changes have been explored as noninvasive biomarkers. Using magnetic resonance spectroscopy (MRS) in human colon cancer models, studies have shown that 17-AAG treatment leads to statistically significant increases in phosphocholine (B91661) and the ratio of phosphomonoesters to phosphodiesters. oup.comnih.gov These alterations in phospholipid metabolism suggest that metabolites may serve as noninvasive surrogate markers for Hsp90 inhibition and tumor response. oup.comnih.gov

Modulation of Protein Expression and Degradation in Preclinical Systems

Treatment with 17-AAG profoundly alters the cellular proteome by disrupting Hsp90's chaperone function, leading to the degradation of a specific set of client proteins and the induction of stress-response proteins. This modulation is central to its anticancer activity. nih.govoncotarget.com

In preclinical cancer models, 17-AAG consistently causes the degradation of numerous proteins critical for tumor growth, survival, and proliferation. These include growth factor receptors like HER2 (ErbB2) and EGFR, signaling kinases such as AKT, c-RAF, and phospho-ERK, and cell cycle regulators like CDK4, Cyclin D1, and Cyclin B1. selleckchem.comnih.govoncotarget.com In prostate cancer models, 17-AAG induces the degradation of both mutant and wild-type androgen receptors. selleckchem.com Furthermore, it promotes the degradation of fusion proteins like BCR-ABL, which is critical in certain leukemias. selleckchem.com In neuroblastoma cells, 17-AAG treatment led to the downregulation of proteins including HMGA1, FABP5, Oct4, and MYCN. nih.gov

The degradation of these client proteins is typically accompanied by a significant induction of Hsp70 expression, a hallmark of the cellular heat shock response triggered by Hsp90 inhibition. oncotarget.com This signature of client protein degradation and Hsp70 induction has been observed across a wide range of in vitro cell lines and in vivo xenograft models, confirming the consistent mechanism of action of 17-AAG. nih.govnih.govaacrjournals.org

Addressing Mechanisms of Resistance in Preclinical Settings

Despite the broad activity of Hsp90 inhibitors, cancer cells can develop resistance. Preclinical studies have identified mechanisms of acquired resistance to 17-AAG. A primary mechanism identified in glioblastoma and melanoma cell lines is the reduced expression and activity of NAD(P)H:quinone oxidoreductase 1 (NQO1). nih.gov This enzyme is crucial for the metabolic activation of 17-AAG to its more potent hydroquinone (B1673460) form. nih.gov Loss of NQO1 activity leads to high levels of resistance that can develop rapidly in vitro and has also been observed in tumor xenografts following treatment. nih.gov This resistance mechanism appears to be specific to Hsp90 inhibitors with a quinone moiety, as cells resistant to 17-AAG remained sensitive to structurally unrelated, non-quinone Hsp90 inhibitors. nih.gov

Comparative Pharmacological Profiles of Geldanamycin Analogues in Preclinical Research

17-AAG is a semi-synthetic derivative of the natural product Geldanamycin, developed to improve upon the parent compound's pharmacological properties. taylorandfrancis.comnih.gov While Geldanamycin showed potent preclinical activity, its development was hampered by significant hepatotoxicity and poor solubility. taylorandfrancis.comacs.org 17-AAG was found to have a better toxicity profile and to be notably less hepatotoxic, allowing for administration of higher doses in preclinical models. taylorandfrancis.com

Further efforts to improve upon 17-AAG, particularly its poor water solubility, led to the development of analogues like 17-dimethylaminoethylamino-17-demethoxygeldanamycin (17-DMAG, or Alvespimycin). nih.govaacrjournals.org 17-DMAG is a water-soluble derivative that, in preclinical studies, demonstrated reduced metabolic liability, superior oral bioavailability, and in some cases, greater antitumor activity compared to 17-AAG. nih.govaacrjournals.org Another water-soluble analogue, 17-AEPGA, was shown in vitro to be equally or more effective than 17-AAG in breast cancer cell lines. spandidos-publications.com However, resistance mechanisms can be shared among these related compounds; glioblastoma cells that acquired resistance to 17-AAG also showed cross-resistance to 17-DMAG, likely because both possess the benzoquinone moiety that is dependent on NQO1 for full activity. nih.gov This cross-resistance was not observed with structurally distinct Hsp90 inhibitors, highlighting a key pharmacological difference between classes of inhibitors. nih.gov

Advanced Research Methodologies and Analytical Techniques

Spectroscopic Methods for Structural Elucidation of Geldanamycin (B1684428) Analogues (e.g., NMR, Mass Spectrometry)

Spectroscopic methods are indispensable for the structural characterization of novel geldanamycin analogues. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are primary techniques used to determine the chemical structure and purity of these compounds.

Nuclear Magnetic Resonance (NMR) provides detailed information about the carbon-hydrogen framework of a molecule. For geldanamycin analogues, 1H and 13C NMR spectra are used to confirm the presence of key functional groups and to establish the connectivity of atoms within the molecule. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), allow for the unambiguous assignment of protons and carbons, confirming the successful synthesis or modification of the geldanamycin scaffold.

Mass Spectrometry (MS) is employed to determine the molecular weight of the synthesized analogues and to confirm their elemental composition. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to deduce the molecular formula. Tandem mass spectrometry (MS/MS) is used to fragment the molecule and analyze the resulting fragments, providing further structural information and confirming the identity of the compound. researchgate.net Liquid chromatography-mass spectrometry (LC-MS/MS) is a powerful tool for analyzing trace amounts of geldanamycin analogues in complex mixtures. researchgate.net

Key Spectroscopic Techniques for Geldanamycin Analogue Characterization

| Technique | Information Obtained | Application to Geldanamycin Analogues |

|---|---|---|

| 1H NMR | Proton environment and connectivity | Confirms the presence of specific protons and their neighboring atoms. |

| 13C NMR | Carbon skeleton of the molecule | Verifies the carbon framework of the analogue. |

| 2D NMR (COSY, HMBC) | Detailed atomic connectivity | Elucidates the complete chemical structure. |

| High-Resolution Mass Spectrometry (HRMS) | Precise molecular weight and formula | Confirms the elemental composition of the new compound. |

| Tandem Mass Spectrometry (MS/MS) | Fragmentation patterns for structural confirmation | Provides evidence for the specific arrangement of atoms. |

X-ray Crystallography and Cryo-Electron Microscopy for Hsp90-Inhibitor Complex Studies

To understand how geldanamycin analogues inhibit Hsp90, it is crucial to visualize their interaction at an atomic level. X-ray crystallography and cryo-electron microscopy (cryo-EM) are powerful techniques for determining the three-dimensional structure of the Hsp90-inhibitor complex.

X-ray crystallography has been instrumental in revealing the binding mode of geldanamycin and its derivatives to the N-terminal ATP-binding pocket of Hsp90. nih.govnih.govresearchgate.net By crystallizing the Hsp90 protein in complex with an inhibitor and analyzing the diffraction pattern of X-rays passed through the crystal, researchers can generate a detailed 3D electron density map of the complex. This allows for the precise identification of the amino acid residues in Hsp90 that interact with the inhibitor, providing a structural basis for its inhibitory activity and guiding the design of more potent and selective analogues. nih.govfrontiersin.orgosti.gov

Cryo-electron microscopy (cryo-EM) is an emerging technique that is particularly useful for studying large and flexible protein complexes, such as the Hsp90 chaperone machinery. Cryo-EM involves flash-freezing purified Hsp90-inhibitor complexes in a thin layer of vitreous ice and imaging them with an electron microscope. The resulting 2D images are then computationally reconstructed to generate a 3D structure. This technique can provide insights into the conformational changes that occur in Hsp90 upon inhibitor binding.

Structural Biology Techniques for Hsp90-Inhibitor Complexes

| Technique | Principle | Key Insights for Geldanamycin Analogues |

|---|---|---|

| X-ray Crystallography | X-ray diffraction from a protein-inhibitor crystal | Provides high-resolution 3D structure of the binding pocket and specific inhibitor interactions. nih.govnih.gov |

| Cryo-Electron Microscopy (Cryo-EM) | Electron microscopy of flash-frozen complexes | Reveals the structure of large Hsp90 complexes and inhibitor-induced conformational changes. |

Biochemical Assays for Hsp90 ATPase and Binding Activity

Biochemical assays are essential for quantifying the inhibitory potency of geldanamycin analogues and for understanding their mechanism of action. These assays typically measure the inhibitor's effect on Hsp90's ATPase activity and its ability to bind to the protein.

Hsp90 ATPase Assays measure the rate of ATP hydrolysis by Hsp90 in the presence and absence of an inhibitor. nih.gov A common method is a colorimetric assay that detects the inorganic phosphate (B84403) released during ATP hydrolysis. nih.gov Another approach is a coupled-enzyme assay where the production of ADP is linked to the oxidation of NADH, which can be monitored spectrophotometrically. nih.govresearchgate.net The concentration of the inhibitor that reduces ATPase activity by 50% (IC50) is a key parameter for determining its potency.

Binding Assays directly measure the affinity of an inhibitor for Hsp90. Fluorescence polarization (FP) is a widely used technique for this purpose. nih.govresearchgate.netnih.gov In an FP assay, a fluorescently labeled geldanamycin derivative is used as a probe. nih.govresearchgate.net When the probe is bound to the large Hsp90 protein, it tumbles slowly in solution, resulting in a high fluorescence polarization signal. nih.govresearchgate.net Unlabeled inhibitors, such as 7-Descarbamoyl 17-Amino Geldanamycin, compete with the fluorescent probe for binding to Hsp90, causing a decrease in the polarization signal. nih.govresearchgate.net This allows for the determination of the inhibitor's binding affinity (Ki or IC50). nih.govresearchgate.net

Common Biochemical Assays for Hsp90 Inhibitors

| Assay Type | Principle | Parameter Measured |

|---|---|---|

| ATPase Assay (Colorimetric) | Detection of inorganic phosphate released from ATP hydrolysis. nih.gov | IC50 (Inhibitory Concentration 50%) |

| ATPase Assay (Coupled-Enzyme) | Linking ADP production to NADH oxidation. nih.govresearchgate.net | IC50 |

| Fluorescence Polarization (FP) | Competitive binding against a fluorescently labeled probe. nih.govresearchgate.net | Ki (Inhibition Constant) or IC50 |

Cell-Based Assays for Functional Hsp90 Inhibition and Cellular Responses

Cell-based assays are crucial for evaluating the efficacy of Hsp90 inhibitors in a biological context. These assays assess the functional consequences of Hsp90 inhibition within living cells, providing a more physiologically relevant measure of their activity.

A hallmark of Hsp90 inhibition is the degradation of its client proteins. Western blotting is a standard technique used to measure the levels of specific Hsp90 client proteins, such as HER2, Raf-1, and Akt, in cancer cells treated with geldanamycin analogues. A dose-dependent decrease in the levels of these proteins is a strong indicator of Hsp90 inhibition.

Cell viability and proliferation assays , such as the MTT or MTS assay, are used to determine the cytotoxic or cytostatic effects of Hsp90 inhibitors on cancer cells. These assays measure the metabolic activity of the cells, which correlates with the number of viable cells. The concentration of the inhibitor that reduces cell viability by 50% (GI50) is a common metric for its anti-proliferative activity.

Reporter gene assays can also be employed to monitor Hsp90 activity. For instance, a luciferase-based assay can be used where the refolding of heat-denatured luciferase is dependent on Hsp90 activity. nih.gov Inhibition of Hsp90 would therefore lead to a decrease in luciferase activity.

Proteomics and Transcriptomics for Comprehensive Molecular Profiling

To gain a global understanding of the cellular response to Hsp90 inhibition, researchers utilize high-throughput techniques like proteomics and transcriptomics.

Proteomics , often employing mass spectrometry-based approaches, allows for the large-scale identification and quantification of proteins in a cell. mdpi.comaacrjournals.org By comparing the proteomes of cells treated with a geldanamycin analogue to untreated cells, researchers can identify changes in the expression levels of a wide range of proteins. mdpi.comaacrjournals.org This can reveal novel Hsp90 client proteins and provide insights into the downstream signaling pathways affected by Hsp90 inhibition. nih.govoup.com Quantitative proteomics can also shed light on the preferential targeting of certain protein classes, such as kinases and proteins involved in the DNA damage response. researchgate.net

Transcriptomics , typically performed using microarray analysis or RNA sequencing (RNA-seq), measures the expression levels of thousands of genes simultaneously. researchgate.netnih.gov This approach can identify changes in gene expression that occur in response to Hsp90 inhibition. researchgate.netnih.gov For example, inhibition of Hsp90 often leads to a heat shock response, characterized by the upregulation of heat shock proteins like Hsp70. nih.govamsterdamumc.nl Transcriptomic analysis can provide a comprehensive view of this and other transcriptional programs activated or repressed by Hsp90 inhibitors.

In Vivo Imaging and Biodistribution Studies in Animal Models (Conceptual)

Preclinical evaluation of Hsp90 inhibitors involves studies in animal models to assess their efficacy and pharmacokinetic properties. In vivo imaging and biodistribution studies are conceptualized to provide valuable information in this regard.

In vivo imaging techniques, such as positron emission tomography (PET) and single-photon emission computed tomography (SPECT), can be used to visualize the distribution of a radiolabeled Hsp90 inhibitor in a living animal. nih.govsnmjournals.orgsnmjournals.org This can help to determine whether the drug reaches the tumor tissue in sufficient concentrations and can be used to assess target engagement. nih.gov Near-infrared (NIR) fluorescence imaging is another modality that can be used to track the accumulation of fluorescently labeled Hsp90 inhibitors in tumors. aacrjournals.org

Translational Research Perspectives and Future Directions in Hsp90 Inhibitor Research

Conceptual Therapeutic Applications for Hsp90 Inhibition

The inhibition of Hsp90 disrupts the folding, stability, and function of numerous client proteins, many of which are critical for disease progression. This multi-target effect provides a strong rationale for its application across diverse therapeutic areas.

Oncology: Hsp90 is a compelling target in oncology because cancer cells are particularly dependent on the chaperone machinery to maintain the stability of mutated and overexpressed oncoproteins. nih.govmdpi.comnih.gov Hsp90 client proteins include key drivers of tumorigenesis such as HER2, Bcr-Abl, C-Raf, and mutant p53. mdpi.commdpi.com By inhibiting Hsp90, analogues like 7-Descarbamoyl 17-Amino Geldanamycin (B1684428) can theoretically induce the simultaneous degradation of multiple oncoproteins, thereby shutting down several cancer-promoting signaling pathways at once. nih.govmdpi.comnih.gov This approach is conceptually promising for treating a wide array of cancers and potentially overcoming resistance to therapies that target single proteins. spandidos-publications.com

Neurodegenerative Diseases: A growing body of evidence suggests Hsp90's involvement in neurodegenerative disorders characterized by protein misfolding and aggregation, such as Alzheimer's and Parkinson's disease. nih.govfrontiersin.orgatlasgeneticsoncology.org In these conditions, Hsp90 can stabilize aberrant proteins (e.g., tau, α-synuclein), facilitating their accumulation into toxic aggregates. nih.govpnas.org Hsp90 inhibition presents a dual therapeutic modality: it can promote the degradation of these toxic protein species and also activate the heat shock response via Heat Shock Factor 1 (HSF-1), leading to the upregulation of protective chaperones like Hsp70 that further aid in protein clearance. nih.govpnas.org

Infectious Diseases: Many viruses and other pathogens hijack the host cell's Hsp90 machinery for their own replication and survival. bmj.com Viral proteins involved in replication, assembly, and pathogenesis are often Hsp90 client proteins. mdpi.commdpi.com For instance, Hsp90 has been shown to be essential for the function of polymerase components of the influenza virus and plays a role in the lifecycle of viruses like SARS-CoV-2. bmj.commdpi.commdpi.com Therefore, Hsp90 inhibitors derived from geldanamycin could function as broad-spectrum antiviral agents by targeting a host factor that is critical for a wide range of pathogens, potentially reducing the likelihood of viral drug resistance. nih.govscilit.com

Strategies for Enhancing Selectivity and Overcoming Resistance in Preclinical Development

Despite the promise of Hsp90 inhibitors, clinical development has been hampered by issues of toxicity and the emergence of drug resistance. nih.govmdpi.com Preclinical research is focused on developing strategies to mitigate these challenges.

A primary mechanism of resistance is the activation of the heat shock response, where Hsp90 inhibition leads to the activation of HSF-1 and subsequent upregulation of cytoprotective chaperones like Hsp70 and Hsp27, which can counteract the inhibitor's effects. mdpi.comnih.govspandidos-publications.com Other significant resistance mechanisms include the overexpression of multidrug resistance efflux pumps like P-glycoprotein (P-gp), which can expel benzoquinone ansamycins from the cell, and mutations in Hsp90 or its co-chaperones. nih.govnih.gov

| Resistance Mechanism | Description | Strategy to Overcome |

|---|---|---|

| Heat Shock Response (HSR) Activation | Inhibition of Hsp90 releases HSF-1, which upregulates pro-survival chaperones (e.g., Hsp70, Hsp27), counteracting the therapeutic effect. mdpi.comnih.gov | Combination therapy with inhibitors of Hsp70 or downstream signaling pathways (e.g., PI3K/AKT). mdpi.com |

| Drug Efflux Pumps | Overexpression of pumps like P-glycoprotein (P-gp) actively removes geldanamycin-based inhibitors from the cancer cell. nih.gov | Development of synthetic inhibitors that are not P-gp substrates or use of P-gp inhibitors in combination. nih.gov |

| Target Modification | Mutations in the Hsp90 ATP-binding pocket can reduce inhibitor binding without compromising ATP binding and essential function. nih.gov | Development of inhibitors targeting other domains (e.g., C-terminal domain) or allosteric sites. spandidos-publications.comnih.gov |

| Altered Co-chaperone Levels | Changes in the levels of co-chaperones like Cdc37 or Aha1 can influence Hsp90 drug resistance. nih.gov | Targeting co-chaperone/Hsp90 interactions directly. |

Development of Novel Delivery Systems and Prodrug Strategies (Conceptual)

Geldanamycin and its early analogues suffer from poor water solubility and significant hepatotoxicity, which has limited their clinical utility. mdpi.comnih.govnih.gov To address these limitations, researchers are conceptually exploring advanced drug delivery systems and prodrug strategies for compounds like 7-Descarbamoyl 17-Amino Geldanamycin.

Nanocarrier Delivery Systems: Encapsulating lipophilic geldanamycin derivatives within nanocarriers, such as micelles or nanoparticles, can improve solubility, enhance pharmacokinetic profiles, and potentially reduce systemic toxicity. mdpi.comnih.govnih.gov These systems can also be engineered for targeted delivery by attaching ligands (e.g., antibodies) that recognize cancer-specific antigens, thereby concentrating the drug at the tumor site. nih.govnih.govaacrjournals.org For example, a formulation of a lipophilic geldanamycin prodrug encapsulated in mPEG-b-PCL micelles showed a greatly enhanced area under the curve (AUC) and a higher maximum tolerated dose compared to the free drug in preclinical models. nih.gov

Prodrug Approaches: A prodrug is an inactive or less active molecule that is converted into the active drug within the body, ideally at the target site. This strategy can improve solubility and reduce off-target toxicity. nih.gov For geldanamycin analogues, this can be achieved by modifying the benzoquinone ring to a hydroquinone (B1673460) and then creating ester or carbamate (B1207046) linkages that are cleaved under physiological conditions to release the active inhibitor. aacrjournals.org Other conceptual strategies include developing prodrugs that are selectively activated by the unique conditions of the tumor microenvironment, such as lower pH or hypoxia. nih.gov

Identification of Novel Molecular Targets Beyond Hsp90 for Geldanamycin Analogues

While the primary target of geldanamycin analogues is the ATP-binding pocket of Hsp90, the downstream consequences and interactions of this inhibition present opportunities for more refined therapeutic strategies.

The "targets" can be viewed not just as the Hsp90 protein itself, but also the specific Hsp90-client protein or Hsp90-co-chaperone interactions that are particularly critical for a given disease. For example, disrupting the interaction between Hsp90 and the co-chaperone Cdc37 is a strategy to selectively destabilize protein kinase clients. mdpi.com Furthermore, cancer cells are known to have distinct Hsp90 multichaperone complexes compared to normal cells, which could be selectively targeted to improve the therapeutic window. nih.gov Another emerging area is the targeting of extracellular Hsp90, which is found on the surface of some cancer cells and is implicated in tumor invasion and metastasis. mdpi.com

Rational Design of Next-Generation Hsp90 Inhibitors and Degraders (e.g., PROTACs)

Future research is moving beyond simple inhibition towards more sophisticated methods of modulating Hsp90 function, with a focus on increasing potency and overcoming resistance.

A highly promising strategy is the development of Proteolysis-Targeting Chimeras (PROTACs). A PROTAC is a bifunctional molecule that links a target-binding warhead (in this case, a geldanamycin derivative) to a ligand for an E3 ubiquitin ligase. frontiersin.orgnih.gov This chimeric molecule brings the Hsp90 protein into close proximity with the E3 ligase, leading to the ubiquitination and subsequent degradation of Hsp90 by the proteasome. frontiersin.orgnih.gov

This degradation-based approach offers several conceptual advantages over traditional inhibition:

Overcoming Resistance: By eliminating the entire Hsp90 protein, PROTACs may be effective even when resistance mechanisms related to inhibitor binding or upregulation of the target protein are present. frontiersin.orgnih.gov

Improved Efficacy: Since PROTACs act catalytically, a small amount of the compound can lead to the degradation of many target protein molecules.

Different Biological Outcome: Degrading Hsp90 may circumvent the induction of the heat shock response, a key limitation of many Hsp90 inhibitors. frontiersin.orgnih.gov

Recently, the first geldanamycin-based Hsp90 degraders have been successfully designed and synthesized, demonstrating effective degradation of both Hsp90α and Hsp90β in cancer cells. mdpi.comfrontiersin.orgresearchgate.net

Integration of Computational and Experimental Approaches in Future Research

The design and discovery of novel Hsp90 inhibitors and degraders are increasingly being accelerated by the integration of computational and experimental methods. nih.gov

Computational Modeling: Techniques like molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) studies are used to understand how inhibitors bind to Hsp90 and to predict the activity of new chemical entities. nih.govfrontiersin.org These in silico approaches allow for the rapid screening of large virtual compound libraries to identify promising candidates before committing to costly and time-consuming chemical synthesis. frontiersin.org

Fragment-Based Drug Design (FBDD): This is a computational and experimental strategy where small chemical fragments are first identified that bind to the target protein. These fragments are then grown or linked together to create a more potent lead compound. nih.gov This approach has been used to design novel scaffolds for Hsp90 inhibitors. nih.gov

By combining these computational design strategies with experimental validation (e.g., synthesis, binding assays, and cell-based activity studies), researchers can more rationally and efficiently design next-generation geldanamycin analogues with improved properties, such as enhanced selectivity, better pharmacokinetic profiles, and the ability to overcome known resistance mechanisms. researchgate.net

Q & A

Basic: What synthetic strategies are employed to modify the 17-position of geldanamycin, and how do these modifications influence Hsp90 binding affinity?

Methodological Answer:

The 17-position of geldanamycin is typically modified via nucleophilic substitution of the 17-methoxy group. For example, heating geldanamycin with amines (e.g., allylamine or pentanediamine) in dichloromethane or THF yields 17-amino derivatives like 17-AAG or 17-DMAG . These substitutions improve water solubility while retaining Hsp90 binding affinity. Structural studies indicate that the 17-position is solvent-exposed and does not directly contribute to Hsp90 interactions, allowing functionalization without compromising target engagement . Key analytical methods include NMR for purity validation and IC50 assays to confirm Hsp90 inhibition potency .

Basic: How does 7-descarbamoyl modification alter the conformational stability of geldanamycin compared to its parent compound?

Methodological Answer:

Removing the carbamoyl group at the 7-position destabilizes the ansa-macrocycle, increasing conformational flexibility. This can be assessed via NMR-based conformational studies and molecular dynamics simulations, which reveal altered torsion angles in the macrocyclic ring . The reduced rigidity may impact binding kinetics to Hsp90, requiring surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify changes in binding entropy and enthalpy .

Advanced: What experimental approaches resolve contradictions in reported antimicrobial activity of geldanamycin derivatives?

Methodological Answer:

Discrepancies in antimicrobial efficacy (e.g., geldanamycin vs. 17-O-demethylgeldanamycin) arise from structural sensitivity and assay conditions. Rigorous comparative studies should standardize disc diffusion assays (e.g., 500 μg/disc concentration, consistent bacterial strains like S. aureus ATCC25923) and pair them with cytotoxicity assays (e.g., MTT on KB or BC cell lines) to decouple antimicrobial effects from general toxicity . Additionally, molecular docking can identify whether 7-descarbamoyl or 17-amino modifications alter interactions with bacterial targets like tyrosine kinases .

Advanced: How do 17-amino geldanamycin derivatives compare to non-geldanamycin Hsp90 inhibitors (e.g., ganetespib) in overcoming toxicity and resistance?

Methodological Answer:

Comparative studies should use (1) in vitro toxicity screens (e.g., hepatocyte viability assays) and (2) in vivo models (e.g., xenografts) to evaluate hepatic toxicity linked to quinone redox cycling in geldanamycin derivatives . Unlike 17-AAG, non-geldanamycin inhibitors like ganetespib avoid quinone-related toxicity by using a resorcinol scaffold. Resistance profiles are assessed via prolonged exposure of cancer cell lines (e.g., NSCLC) to sublethal doses, followed by RNA-seq to identify upregulated compensatory pathways (e.g., HSF1 activation) .

Advanced: What hybrid methodologies validate the interaction between 7-descarbamoyl 17-amino derivatives and Hsp90’s active site?

Methodological Answer:

A combined QM/MM (quantum mechanics/molecular mechanics) approach is used to model ligand-residue interactions. For example, Autodock-PM6 aligns compounds with Hsp90’s ATP-binding pocket, while DFT calculations quantify electronic effects of the 7-descarbamoyl group on Lys58 binding . Experimental validation employs STD-NMR (saturation transfer difference) to map solvent-accessible regions of Hsp90 engaged by the derivative .

Basic: What structural features of 17-amino geldanamycin derivatives enhance water solubility without compromising target binding?

Methodological Answer:

Introducing hydrophilic groups (e.g., dimethylaminoethylamino in 17-DMAG) at the 17-position increases solubility by lowering logP values. This is quantified via HPLC-based solubility assays in PBS (pH 7.4) . Crucially, the 17-position’s solvent-exposed orientation minimizes steric clashes with Hsp90, preserving binding affinity (Kd ≤ 20 nM via SPR) .

Advanced: How can protein painting techniques like RAPID-OPA elucidate binding dynamics of 7-descarbamoyl 17-amino geldanamycin in live cells?

Methodological Answer:

RAPID-OPA labels lysine residues proximal to the compound’s binding site on Hsp90 in HEK293T cells. Post-treatment, cells are lysed, and OPA-labeled peptides are identified via LC-MS/MS. Reverse changes in peptide reactivity (e.g., reduced labeling at Hsp90’s ATP-binding site) confirm target engagement . This method complements cryo-EM for resolving conformational shifts in Hsp90 upon inhibitor binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.